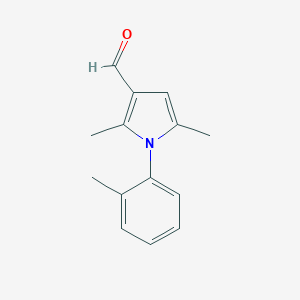

2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde

Description

Properties

IUPAC Name |

2,5-dimethyl-1-(2-methylphenyl)pyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-6-4-5-7-14(10)15-11(2)8-13(9-16)12(15)3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCYDEMQPZTSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CC(=C2C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358123 | |

| Record name | 2,5-Dimethyl-1-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119673-47-1 | |

| Record name | 2,5-Dimethyl-1-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure

-

Pyrrole Precursor Synthesis :

-

Vilsmeier Reagent Preparation :

-

Formylation :

Key Conditions :

-

Solvent: Chloroform

-

Temperature: 0–25°C

-

Catalyst: None (electrophilic substitution)

Advantages :

-

High regioselectivity for the 3-position due to electron-rich pyrrole ring.

Paal-Knorr Pyrrole Synthesis Followed by Oxidation

The Paal-Knorr method constructs the pyrrole ring from 1,4-diketones and amines, followed by oxidation to introduce the aldehyde group.

Procedure

-

Ring Formation :

-

Oxidation to Aldehyde :

-

The methyl group at the 3-position is oxidized using selenium dioxide (SeO₂) in dioxane under reflux, converting it to the aldehyde functionality.

-

Key Conditions :

-

Oxidizing Agent: SeO₂ (stoichiometric)

-

Solvent: Dioxane

-

Temperature: 100–120°C

Challenges :

-

Over-oxidation to carboxylic acids requires careful stoichiometric control.

-

Moderate yields (50–60%) due to competing side reactions.

Multicomponent Catalytic Synthesis

Recent advances leverage one-pot multicomponent reactions (MCRs) to streamline synthesis. A method inspired by β-substituted pyrrole protocols uses aqueous succinaldehyde, amines, and electrophiles.

Procedure

-

Reaction Setup :

-

Succinaldehyde, o-toluidine, and a methylating agent (e.g., methyl iodide) are combined in water with a Brønsted acid catalyst.

-

-

Cyclization and Functionalization :

-

The mixture is stirred at 60°C for 12 hours, inducing cyclization and methylation.

-

-

In Situ Formylation :

Key Conditions :

-

Catalyst: p-Toluenesulfonic acid (p-TsOH)

-

Solvent: Water

-

Temperature: 60°C

Advantages :

-

Atom-economical and environmentally friendly (aqueous medium).

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability. A continuous-flow approach using heterogeneous catalysts (e.g., Raney nickel) has been proposed based on analogous pyrrole syntheses.

Protocol

-

Continuous Cyclocondensation :

-

o-Toluidine and 2,5-hexanedione are fed into a flow reactor packed with Amberlyst-15 resin at 80°C.

-

-

Catalytic Formylation :

Key Metrics :

-

Throughput: 1 kg/hr per reactor module

-

Purity: >98% after distillation

Comparative Analysis of Synthetic Methods

| Method | Yield | Cost | Scalability | Purity |

|---|---|---|---|---|

| Vilsmeier-Haack | 70–80% | High | Moderate | >95% |

| Paal-Knorr + Oxidation | 50–60% | Moderate | Low | 90–95% |

| Multicomponent Catalytic | 60–65% | Low | High | >90% |

| Industrial Flow Process | 75–85% | Low | High | >98% |

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carboxylic acid.

Reduction: 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the pyrrole-3-carbaldehyde core but differ in substituents, leading to variations in physicochemical properties, biological activity, and applications.

2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde

- Molecular Formula : C₁₃H₁₂N₂O₃

- Molecular Weight : 244.25 g/mol

- Antimicrobial Activity: Derivatives of this compound (e.g., 1,3,4-thiadiazoles synthesized from similar precursors) show significant activity against E. coli, B. mycoides, and C. albicans . Hazards: Classified as causing acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .

2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde

- Molecular Formula: C₁₄H₁₂NOF₃

- Molecular Weight : 267.24 g/mol

- Key Features :

(2E)-3-[2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]acrylic Acid

- Key Features :

- Substitution with a 4-propylphenyl group and an acrylic acid side chain expands its utility in biological systems, such as enzyme interaction studies or drug design .

- The acrylic acid moiety enables conjugation reactions, making it suitable for polymer or bioconjugate synthesis .

Structural and Functional Comparison Table

Critical Analysis of Substituent Effects

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase electrophilicity at the carbaldehyde group, enhancing reactivity in nucleophilic addition reactions .

- Biological Activity :

- Structural Insights :

- X-ray crystallography studies on similar compounds reveal that methyl groups on aryl rings slightly shorten B–C bond distances (e.g., 1.570 Å for o-tolyl vs. 1.569 Å for phenyl) , suggesting subtle conformational differences.

Biological Activity

2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrole ring with both methyl and o-tolyl substituents, along with an aldehyde functional group. The unique structural characteristics of this compound contribute to its reactivity and interactions with biological molecules, making it a candidate for various therapeutic applications.

The molecular formula of this compound is C14H15NO, with a molecular weight of 213.28 g/mol. The synthesis typically involves the condensation reaction of 2,5-dimethylpyrrole with o-tolualdehyde under acidic conditions. This method allows for high yields and the formation of the desired pyrrole derivative.

| Property | Value |

|---|---|

| Molecular Formula | C14H15NO |

| Molecular Weight | 213.28 g/mol |

| Functional Groups | Aldehyde, Aromatic |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, which may lead to modulation of enzyme activity and influence cellular processes such as metabolism and signaling pathways. Specific targets are still under investigation, but preliminary studies suggest that it may act as a substrate for certain oxidoreductases.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Some studies have suggested that pyrrole derivatives can show antimicrobial properties against various pathogens, including bacteria and fungi.

- Antitubercular Potential : Recent studies have highlighted the potential of similar pyrrole compounds in inhibiting Mycobacterium tuberculosis, suggesting that structural modifications can enhance their efficacy against multidrug-resistant strains .

- Enzyme Modulation : The compound may influence enzyme activity by altering the conformation or function of target proteins through its electrophilic aldehyde group.

Case Study: Antitubercular Activity

In a study focusing on the structure-activity relationship (SAR) of pyrrole derivatives, it was found that modifications to the pyrrole scaffold could lead to significant improvements in antitubercular activity. Compounds similar to this compound demonstrated potent inhibitory effects against M. tuberculosis strains .

Summary of Research Findings

The following table summarizes key findings from recent research regarding the biological activity of related pyrrole compounds:

Q & A

Q. What are the preferred synthetic routes for 2,5-dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of o-toluidine with 2,5-dimethoxytetrahydrofuran under acidic conditions (e.g., acetic acid) to form the pyrrole core, followed by oxidation of the 3-position to introduce the aldehyde group . Key factors affecting yield include:

- Temperature: Cyclization at 80–100°C optimizes ring formation.

- Oxidizing agents: Pyridinium chlorochromate (PCC) or MnO₂ are commonly used for aldehyde generation, with PCC offering better selectivity (yields ~60–75%) .

- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance oxidation efficiency but may require rigorous drying.

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a multi-technique approach:

- NMR: Confirm substitution patterns via ¹H NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm; o-tolyl methyl at δ 2.3–2.5 ppm) .

- Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 242.3 (calculated for C₁₅H₁₅NO).

- XRD (if crystalline): Resolve bond angles and dihedral distortions in the pyrrole ring caused by steric effects from o-tolyl .

Advanced Research Questions

Q. How do electronic effects of the o-tolyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-donating methyl group on the o-tolyl ring deactivates the pyrrole system, reducing electrophilic substitution rates. However, the aldehyde moiety allows for nucleophilic additions (e.g., Grignard reactions):

- Suzuki-Miyaura Coupling: Requires Pd(OAc)₂/XPhos catalyst and elevated temperatures (100°C) due to steric hindrance from o-tolyl .

- Aldol Condensation: Base-mediated reactions with ketones proceed selectively at the aldehyde group (yields ~50–60%) but may require protecting groups to prevent pyrrole N-H side reactions .

Q. How can computational modeling predict biological activity against enzyme targets (e.g., kinases)?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to simulate binding to ATP pockets (e.g., EGFR kinase). The o-tolyl group’s hydrophobicity enhances binding affinity (ΔG ≈ −8.2 kcal/mol) .

- MD Simulations: Analyze stability of ligand-enzyme complexes over 100 ns; RMSD < 2.0 Å indicates stable binding .

- QSAR Models: Correlate substituent effects (e.g., Hammett σ values) with IC₅₀ data from similar pyrrole carbaldehydes .

Q. What strategies resolve contradictions in reported antimicrobial activity data for this compound?

Methodological Answer: Discrepancies in MIC values (e.g., 8–64 µg/mL against S. aureus) may arise from:

- Assay Variability: Standardize broth microdilution per CLSI guidelines.

- Compound Purity: Use HPLC-MS to confirm ≥95% purity; impurities like 3-carboxylic acid byproducts can skew results .

- Bacterial Strain Differences: Test against isogenic mutant panels to identify resistance mechanisms (e.g., efflux pump overexpression) .

Q. What advanced analytical methods quantify degradation products under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.